5-Bromo-2-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C6H3BrF3N . It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and trifluoromethyl groups, respectively. This compound is known for its utility as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-(trifluoromethyl)pyridine is the respiratory system . It is considered hazardous and can cause skin irritation, serious eye irritation, and specific target organ toxicity with single exposure .
Mode of Action
This compound is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction involves the oxidative addition of palladium to the electrophilic organic groups, forming a new Pd–C bond . The compound also undergoes transmetalation, a process where the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is solid at room temperature
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This reaction leads to the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Action Environment
The action of this compound is influenced by environmental factors. The compound is used only in well-ventilated areas or outdoors due to its potential respiratory toxicity . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in regioselective C-4 deprotonation reactions with lithium diisopropylamide (LDA) and trapping with carbon dioxide to form the corresponding C-4 acid . The interactions of this compound with enzymes and proteins are primarily based on its ability to form hydrogen bonds and participate in nucleophilic substitution reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to cause specific target organ toxicity, particularly affecting the respiratory system . Additionally, it can cause skin irritation, serious eye irritation, and respiratory irritation, indicating its potential impact on cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can participate in enzyme inhibition or activation and cause changes in gene expression. The compound’s mechanism of action often involves nucleophilic substitution reactions, where it interacts with specific nucleophiles to form new chemical bonds . These interactions can lead to significant biochemical changes within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects can vary depending on the duration of exposure and the specific experimental setup . Long-term exposure to the compound may lead to cumulative effects on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For instance, acute oral toxicity studies have shown that the compound is toxic if swallowed, with a specific target organ toxicity affecting the respiratory system . These findings highlight the importance of carefully controlling the dosage to avoid toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can lead to the formation of different metabolites, which may have distinct biochemical properties and effects . Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its overall activity and function. For example, it may be transported across cell membranes through specific transporters or bind to particular proteins that facilitate its distribution within the cell . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)pyridine typically involves the bromination of 2-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common. This ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The trifluoromethyl group can be involved in oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include 5-amino-2-(trifluoromethyl)pyridine or 5-thio-2-(trifluoromethyl)pyridine.
Coupling Reactions: Products include biaryl compounds or styrenes.
Oxidation and Reduction: Products include various oxidized or reduced derivatives of the trifluoromethyl group.
Scientific Research Applications
Chemistry: 5-Bromo-2-(trifluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been investigated for their biological activities, including anti-inflammatory and anticancer properties .
Industry: In the agrochemical industry, this compound is used to develop pesticides and herbicides. Its derivatives are known for their effectiveness in protecting crops from pests and diseases .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: 5-Bromo-2-(trifluoromethyl)pyridine is unique due to the position of the bromine and trifluoromethyl groups on the pyridine ring. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 2-Bromo-5-(trifluoromethyl)pyridine, it may exhibit different reactivity patterns in substitution and coupling reactions .
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFAUCIXZGMCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375616 | |
Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436799-32-5 | |
Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic data is available for characterizing 5-Bromo-2-(trifluoromethyl)pyridine?
A1: The research paper "Spectroscopic, optical, DNA, antimicrobial and density functional theory studies of this compound" [] investigates the compound's spectroscopic properties. While the abstract doesn't provide specific data points, the full text likely details the findings from techniques like UV-Vis spectroscopy, infrared (IR) spectroscopy, and potentially nuclear magnetic resonance (NMR) spectroscopy. These analyses would provide insights into the compound's electronic transitions, vibrational modes, and structural conformation.
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